

Application Notes and Protocols for Disodium Maleate in Cosmetic Formulations

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Compound of Interest					
Compound Name:	Disodium maleate				
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Introduction

Disodium maleate, the disodium salt of maleic acid, is a versatile ingredient in cosmetic formulations, primarily utilized for its properties as a pH buffer, chelating agent, and potentially as a skin lightening agent. Its ability to maintain product stability and integrity makes it a valuable component in a wide range of personal care products. This document provides detailed application notes, experimental protocols, and quantitative data for the use of **disodium maleate** in cosmetic formulations.

Chemical Structure and Properties

Disodium maleate is a white crystalline powder soluble in water. It is the sodium salt of a dicarboxylic acid.

Diagram of **Disodium Maleate** Chemical Structure

Caption: Chemical structure of **disodium maleate**.

Applications in Cosmetic Formulations

Disodium maleate serves several key functions in cosmetic products:



- Buffering Agent: It helps to establish and maintain the pH of a product, which is crucial for stability and skin compatibility.[1][2]
- Chelating Agent: It can bind to metal ions that may be present in a formulation, preventing them from causing degradation, discoloration, or affecting product performance.[3][4]
- Skin Whitening Agent: Patent literature suggests that maleic acid and its salts may have a melanin-inhibiting effect, indicating potential for use in skin lightening products.[5]

Quantitative Data

The available quantitative data for the use of **disodium maleate** and related compounds in cosmetics is summarized below. It is important to note that specific use levels for **disodium maleate** are not widely published and formulation optimization is recommended.

Ingredient	Application	Product Type	Concentration Range (%)	Reference
Sodium Maleate (Disodium)	pH Adjuster / Skin Conditioning	"Other" skin care preparations	0.02	[1]
Sodium Maleate	Skin Whitening	Lotion	0.1	[5]
Disodium EDTA (for comparison)	Chelating Agent	Various Cosmetics	0.05 - 0.2	[6]

Experimental Protocols

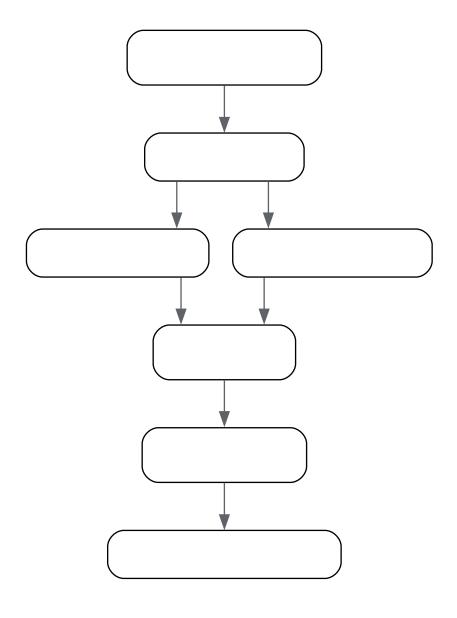
The following are detailed methodologies for key experiments to evaluate the performance of **disodium maleate** in cosmetic formulations.

Evaluation of Buffering Capacity

This protocol determines the ability of a formulation containing **disodium maleate** to resist changes in pH.

Workflow for Buffering Capacity Evaluation





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Caption: Workflow for determining the buffering capacity of a cosmetic formulation.

Methodology:

- Preparation of Formulation: Prepare the cosmetic formulation with and without disodium maleate (as a control).
- Initial pH Measurement: Measure the initial pH of the formulation using a calibrated pH meter.
- Titration:



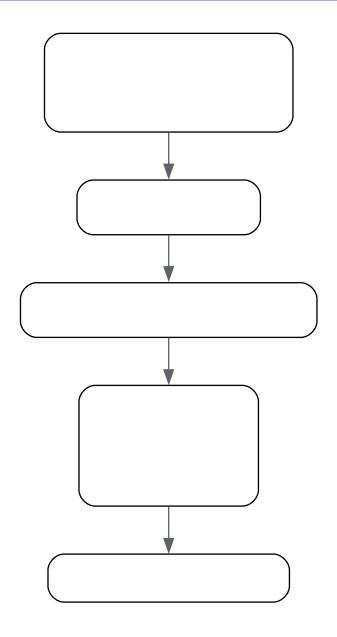
- For acid buffering capacity, slowly add a standardized solution of 0.1N hydrochloric acid
 (HCI) in small increments.
- For alkali buffering capacity, use a separate sample and titrate with 0.1N sodium hydroxide (NaOH).
- pH Recording: After each addition of acid or base, stir the formulation thoroughly and record the pH.
- Data Analysis: Plot the pH of the formulation against the volume of titrant added. The
 buffering capacity is determined by the amount of acid or base required to cause a significant
 change in pH.

Assessment of Chelating Efficacy

This protocol evaluates the ability of **disodium maleate** to sequester metal ions, which can improve the stability of a formulation.

Workflow for Chelating Efficacy Assessment





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Caption: Workflow for assessing the chelating efficacy of **disodium maleate**.

Methodology:

- Sample Preparation: Prepare three versions of the cosmetic formulation:
 - A control without any chelating agent.
 - A sample with **disodium maleate** at the desired concentration.
 - A positive control with a known chelating agent like disodium EDTA.



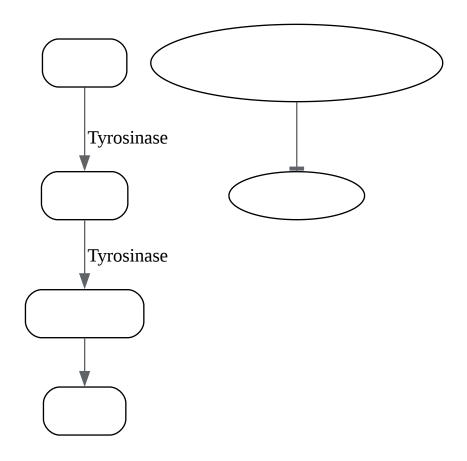
- Introduction of Metal Ions: Introduce a controlled amount of a metal salt solution (e.g., iron
 (II) sulfate) to each sample to simulate contamination.
- Stress Conditions: Subject the samples to accelerated stability testing, including exposure to UV light and elevated temperatures (e.g., 40°C).
- Stability Monitoring: At regular intervals, observe and measure changes in the physical and chemical properties of the samples, such as color, odor, viscosity, and pH.
- Comparison: Compare the stability of the sample containing disodium maleate to the control and the positive control. A smaller change in the formulation with disodium maleate indicates effective chelation.

In Vitro Tyrosinase Inhibition Assay for Skin Whitening Potential

This assay determines the potential of **disodium maleate** to inhibit the tyrosinase enzyme, which is involved in melanin production.

Signaling Pathway of Melanin Synthesis





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Caption: Simplified pathway of melanin synthesis and the role of a tyrosinase inhibitor.

Methodology:

- Reagent Preparation:
 - Prepare a solution of mushroom tyrosinase in a phosphate buffer (pH 6.8).
 - Prepare a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate.
 - Prepare solutions of disodium maleate at various concentrations. Kojic acid can be used as a positive control.
- Assay Procedure:
 - In a 96-well plate, add the tyrosinase solution to each well.



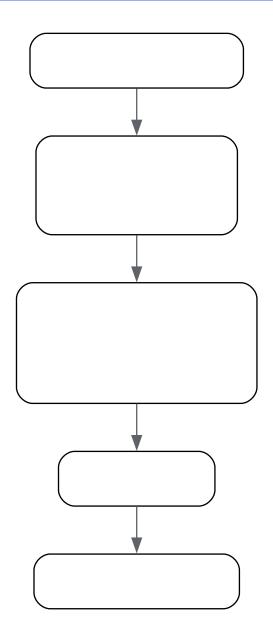
- Add the **disodium maleate** solutions (or control) to the wells and incubate.
- Initiate the reaction by adding the L-DOPA solution.
- Measurement: Measure the absorbance of the solution at 475 nm at regular intervals using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
- Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of
 disodium maleate compared to the control without an inhibitor. A Japanese patent suggests
 that maleic acid's melanin production-suppressing activity may not be due to direct
 tyrosinase inhibition through chelation of its copper ion, but rather an intracellular
 mechanism.[7] Further cellular assays would be required to explore this.

Stability Testing of Formulations Containing Disodium Maleate

This protocol outlines a comprehensive stability testing plan for a cosmetic formulation containing **disodium maleate**.

Workflow for Cosmetic Stability Testing





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